N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide
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Description
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
The compound has been synthesized and evaluated for its antimicrobial and antituberculosis activities. A study demonstrated that certain derivatives of this compound exhibit good antibacterial, antifungal, and antituberculosis activities, highlighting its potential in treating infectious diseases (Hossan et al., 2012).
Histamine H4 Receptor Antagonism
Research on the histamine H4 receptor (H4R), which is implicated in inflammation and pain, has involved derivatives of this compound. Structure-activity relationship (SAR) studies led to the identification of potent H4R antagonists, showing anti-inflammatory and antinociceptive (pain-relieving) effects in models of inflammation and pain (Altenbach et al., 2008).
Anticancer Activity
Compounds structurally related to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide have been explored for their anticancer potential. For example, derivatives incorporating the pyrimidin-4-yl moiety have shown significant activity against cancer cells in vitro, suggesting a potential role in cancer therapy (Su et al., 1986).
Dual Inhibition of Enzymes in Cancer Therapy
Certain derivatives have been designed as dual inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis. These inhibitors have shown promise as antitumor agents, with one study highlighting the synthesis and evaluation of such compounds as potential cancer treatments (Gangjee et al., 2009).
Molecular Structure and Interaction Studies
Research has also focused on understanding the molecular structure and interactions of similar compounds, which can inform drug design and development. For instance, crystal structure analyses have provided insights into the conformations and bonding properties of related molecules, aiding in the design of more effective drugs (Subasri et al., 2016).
Properties
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-13-4-8-22(9-5-13)16-10-15(19-12-20-16)21-17(23)11-24-14-2-6-18-7-3-14/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVELLPZDSWNTND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.